3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride 3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1432681-03-2
VCID: VC2865391
InChI: InChI=1S/C12H15N3O.2ClH/c1-9-12(16)15(8-7-13-2)11-6-4-3-5-10(11)14-9;;/h3-6,13H,7-8H2,1-2H3;2*1H
SMILES: CC1=NC2=CC=CC=C2N(C1=O)CCNC.Cl.Cl
Molecular Formula: C12H17Cl2N3O
Molecular Weight: 290.19 g/mol

3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride

CAS No.: 1432681-03-2

Cat. No.: VC2865391

Molecular Formula: C12H17Cl2N3O

Molecular Weight: 290.19 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride - 1432681-03-2

Specification

CAS No. 1432681-03-2
Molecular Formula C12H17Cl2N3O
Molecular Weight 290.19 g/mol
IUPAC Name 3-methyl-1-[2-(methylamino)ethyl]quinoxalin-2-one;dihydrochloride
Standard InChI InChI=1S/C12H15N3O.2ClH/c1-9-12(16)15(8-7-13-2)11-6-4-3-5-10(11)14-9;;/h3-6,13H,7-8H2,1-2H3;2*1H
Standard InChI Key DSIAYVOZYDEBHI-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2N(C1=O)CCNC.Cl.Cl
Canonical SMILES CC1=NC2=CC=CC=C2N(C1=O)CCNC.Cl.Cl

Introduction

Chemical Properties and Structure

Structural Features

The molecular structure of 3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride contains several key structural elements that define its chemical behavior and potential biological interactions. These structural components include:

  • A dihydroquinoxalin-2-one core, which provides the primary scaffold of the molecule

  • A methyl substituent at the 3-position of the quinoxaline ring

  • A methylaminoethyl group attached to the nitrogen at position 1

  • Two hydrochloride molecules forming the dihydrochloride salt

The quinoxaline-based heterocyclic system provides a planar, aromatic structure that can participate in various non-covalent interactions, including π-π stacking and hydrogen bonding. The methyl group at position 3 contributes to the hydrophobic character and may influence the electronic properties of the carbonyl group at position 2.

The methylaminoethyl substituent at position 1 introduces a basic nitrogen that becomes protonated at physiological pH, contributing to the compound's water solubility profile and potential for ionic interactions with biological targets. This functional group likely plays a crucial role in any biological activity the compound may possess.

Physical Properties

Based on its chemical structure and salt form, several physical properties of 3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride can be predicted:

  • Appearance: Likely a crystalline solid at room temperature

  • Solubility: Expected to be highly soluble in water and polar organic solvents due to its salt form

  • Stability: The compound appears to be stable under standard laboratory storage conditions

The dihydrochloride salt formation significantly enhances the water solubility compared to the free base form, which is advantageous for pharmaceutical applications where aqueous solubility is often a critical parameter. The presence of two chloride counter-ions balances the positive charges that develop on the nitrogen atoms under physiological conditions.

Biological Activity and Applications

Pharmacological Properties

Based on structural similarities to other quinoxaline derivatives referenced in the literature, 3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride may exhibit various pharmacological activities. While specific pharmacological data for this particular compound is limited in the available search results, quinoxaline derivatives in general are known for their diverse biological activities.

The dihydroquinoxalin-2-one core present in this compound is structurally related to heterocyclic systems found in various bioactive molecules. The methylaminoethyl substituent at position 1 introduces a basic nitrogen center that could potentially interact with biological targets, particularly those involving amine recognition sites.

Potential pharmacological properties may include:

  • Interaction with neurotransmitter systems due to the amine-containing side chain

  • Possible anticancer activity, similar to other quinoxaline derivatives studied in search result

  • Potential antimicrobial properties, which are common among quinoxaline-based compounds

  • Anti-inflammatory or immunomodulatory effects

Comprehensive pharmacological screening would be necessary to definitively establish the biological activity profile of this compound.

Research Applications

3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride is manufactured as a high-purity material (NLT 97%) by specialized chemical suppliers such as MolCore BioPharmatech . This suggests several important research applications:

  • Use as a reference standard in analytical chemistry and quality control

  • Component in compound libraries for high-throughput screening campaigns

  • Starting material or intermediate for the synthesis of more complex molecules

  • Tool compound for investigating structure-activity relationships in medicinal chemistry

  • Potential probe for biological target identification and validation

The compound's commercial availability from suppliers specializing in pharmaceutical intermediates indicates its relevance in drug development research and possibly other areas of chemical biology.

Comparative Analysis

Related Quinoxaline Derivatives

Several compounds with structural similarities to 3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride have been reported in the literature. Based on search result , these include:

  • 3-Phenylquinoxalin-2(1H)-one, which shares the quinoxalinone core but has a phenyl substituent at position 3 instead of a methyl group

  • 2-Chloro-3-phenylquinoxaline, which has a different substitution pattern with a reactive chlorine at position 2

  • Phenylquinoxaline-2(1H)-thione, which contains a thione group instead of a carbonyl oxygen

  • Various S-alkylated quinoxaline derivatives that feature different functional groups and connectivity patterns

A comparison of these structural analogs provides insight into the diversity of quinoxaline chemistry and the potential impact of specific structural modifications:

CompoundCore StructureKey SubstituentsNotable Differences
3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochlorideDihydroquinoxalin-2-oneMethyl at C-3, methylaminoethyl at N-1Dihydrochloride salt, aliphatic substituents
3-Phenylquinoxalin-2(1H)-one Quinoxalin-2-onePhenyl at C-3Aromatic substituent, no N-1 substitution
2-Chloro-3-phenylquinoxaline QuinoxalinePhenyl at C-3, Chloro at C-2Fully aromatic system, reactive chloro group
Phenylquinoxaline-2(1H)-thione Quinoxaline-2-thionePhenyl groupThione instead of carbonyl, different electronic properties

These structural differences likely confer distinct physicochemical properties and biological activities to each compound.

Structure-Activity Relationships

Understanding structure-activity relationships (SAR) of quinoxaline derivatives can provide valuable insights into the potential biological activity of 3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride. From the data available in search result and general principles of medicinal chemistry, several structural features appear to influence biological activity:

  • Nature of the substituent at position 3: The presence of a methyl group in the target compound versus a phenyl group in related structures affects the electronic properties, steric bulk, and lipophilicity, potentially altering binding interactions with biological targets

  • N-alkylation at position 1: The introduction of the methylaminoethyl group likely influences solubility, bioavailability, and specific binding interactions, particularly with targets that recognize amine-containing ligands

  • Carbonyl group at position 2: This functional group can participate in hydrogen bonding interactions as an acceptor and affects the electronic distribution across the heterocyclic system

  • Salt formation: The dihydrochloride salt formation enhances water solubility and may affect absorption, distribution, and pharmacokinetic properties

Comparative studies with structurally related compounds would be valuable to establish comprehensive SAR for this class of molecules, potentially guiding the design of optimized analogs with enhanced pharmacological properties.

Current Research and Future Directions

Recent Developments

The inclusion of 3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride in commercial catalogs of pharmaceutical intermediates suggests ongoing interest in this compound class . Recent developments in quinoxaline chemistry may include:

  • Exploration of quinoxaline derivatives as lead compounds for various therapeutic applications

  • Investigation of their properties as building blocks for more complex molecular architectures

  • Inclusion in targeted or diversity-oriented screening campaigns for novel biological activity

  • Development of improved synthetic routes for more efficient and environmentally friendly production

The high purity standards (NLT 97%) maintained by manufacturers indicate the importance of this compound in precision-dependent applications such as pharmaceutical research and development .

Prospects for Further Investigation

Several promising avenues for further investigation of 3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride and related compounds include:

  • Comprehensive pharmacological profiling to identify specific biological targets and activities

  • Medicinal chemistry efforts to develop optimized analogs with enhanced potency, selectivity, and drug-like properties

  • Investigation of potential synergistic effects with established therapeutic agents

  • Development of novel formulations to enhance delivery and efficacy

  • Exploration of alternative synthetic routes for more efficient and sustainable production

Future research would benefit from collaborative approaches involving synthetic chemists, pharmacologists, and computational scientists to fully explore the potential of this interesting quinoxaline derivative. Structure-based design methods could be particularly valuable in optimizing derivatives for specific biological targets once initial activity is established.

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